molecular formula C11H15N3OS B2664278 3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one CAS No. 2320600-64-2

3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one

Cat. No.: B2664278
CAS No.: 2320600-64-2
M. Wt: 237.32
InChI Key: NXWDGSFKVITBNI-UHFFFAOYSA-N
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Description

3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one is a chemical compound with the molecular formula C11H15N3OS and a molecular weight of 237.32 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one typically involves the reaction of 4,6-dimethylpyrimidine-2-thiol with piperidin-2-one under specific conditions. One common method involves the use of potassium hydroxide in ethanol as a solvent . The reaction mixture is stirred at room temperature for several hours, followed by the removal of the solvent under reduced pressure. The resulting product is then purified by recrystallization from ethanol .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and employing continuous flow processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the thio group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: The compound can be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s thio group allows it to form covalent bonds with target proteins, potentially inhibiting their function. This interaction can disrupt various biological processes, leading to its observed biological activities .

Comparison with Similar Compounds

Similar Compounds

    4,6-Dimethylpyrimidine-2-thiol: A precursor in the synthesis of 3-((4,6-Dimethylpyrimidin-2-yl)thio)piperidin-2-one.

    Piperidin-2-one: Another precursor used in the synthesis.

    Other Pyrimidine Derivatives: Compounds with similar pyrimidine structures that exhibit comparable biological activities.

Uniqueness

This compound is unique due to its specific combination of a pyrimidine ring and a piperidin-2-one moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications.

Properties

IUPAC Name

3-(4,6-dimethylpyrimidin-2-yl)sulfanylpiperidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3OS/c1-7-6-8(2)14-11(13-7)16-9-4-3-5-12-10(9)15/h6,9H,3-5H2,1-2H3,(H,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXWDGSFKVITBNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC2CCCNC2=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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